({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid
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Overview
Description
The compound ({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid is a complex organic molecule known for its diverse applications in various scientific fields. This compound is characterized by the presence of chloro, trifluoromethyl, phenoxy, nitro, and sulfanyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid typically involves multiple steps. One common method includes the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid using nitric acid under controlled temperatures (0-50°C) in the presence of sulfur trioxide as a catalyst . The reaction mixture is then subjected to azeotropic distillation, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is optimized to enhance yield and reduce waste. The process involves the use of dichloroethane as a solvent and careful control of reaction conditions to achieve high selectivity and yield . The method also focuses on minimizing the discharge of acidic wastewater and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of herbicides like fomesafen.
Biology: Studied for its potential effects on plant physiology and metabolism.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the enzyme protoporphyrinogen oxidase, which is essential for chlorophyll synthesis . This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer that activates oxygen, causing lipid peroxidation and cell damage . This mechanism is particularly effective in controlling broadleaf weeds and grasses .
Comparison with Similar Compounds
Similar Compounds
Acifluorfen: Another herbicide with a similar structure and mechanism of action.
Fomesafen: A selective herbicide used in agriculture.
Bifenox: A structurally related compound with herbicidal properties.
Uniqueness
({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid: stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit protoporphyrinogen oxidase makes it a valuable tool in both research and industrial applications .
Properties
CAS No. |
64028-11-1 |
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Molecular Formula |
C15H9ClF3NO5S |
Molecular Weight |
407.7 g/mol |
IUPAC Name |
2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]sulfanylacetic acid |
InChI |
InChI=1S/C15H9ClF3NO5S/c16-10-5-8(15(17,18)19)1-4-12(10)25-9-2-3-11(20(23)24)13(6-9)26-7-14(21)22/h1-6H,7H2,(H,21,22) |
InChI Key |
YDEMXMLEJJUZRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])SCC(=O)O |
Origin of Product |
United States |
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